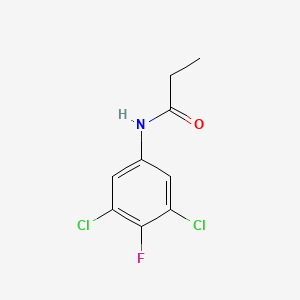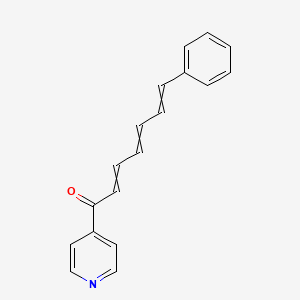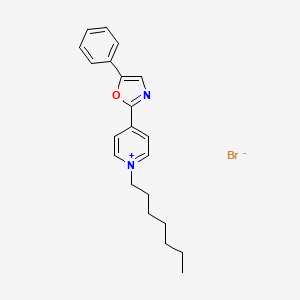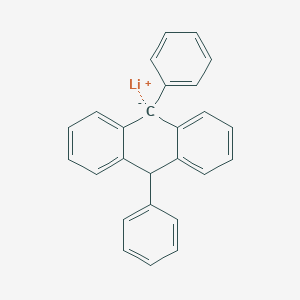![molecular formula C11H17NO B14364412 2-[(Ethylamino)methyl]-3,4-dimethylphenol CAS No. 91597-52-3](/img/structure/B14364412.png)
2-[(Ethylamino)methyl]-3,4-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Ethylamino)methyl]-3,4-dimethylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, two methyl groups, and an ethylamino methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylamino)methyl]-3,4-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of 3,4-dimethylphenol with ethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Ethylamino)methyl]-3,4-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethylamino methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(Ethylamino)methyl]-3,4-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Ethylamino)methyl]-3,4-dimethylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The ethylamino methyl group can interact with receptors or other biomolecules, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Methylamino)methyl]-3,4-dimethylphenol
- 2-[(Dimethylamino)methyl]-3,4-dimethylphenol
- 2-[(Ethylamino)methyl]-4-methylphenol
Uniqueness
2-[(Ethylamino)methyl]-3,4-dimethylphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the ethylamino methyl group and the phenolic hydroxyl group allows for diverse interactions with various molecular targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
91597-52-3 |
|---|---|
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
2-(ethylaminomethyl)-3,4-dimethylphenol |
InChI |
InChI=1S/C11H17NO/c1-4-12-7-10-9(3)8(2)5-6-11(10)13/h5-6,12-13H,4,7H2,1-3H3 |
InChI-Schlüssel |
ZHZCEWSSKNBNBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=C(C=CC(=C1C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
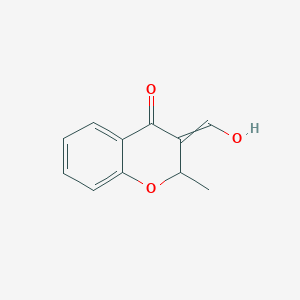
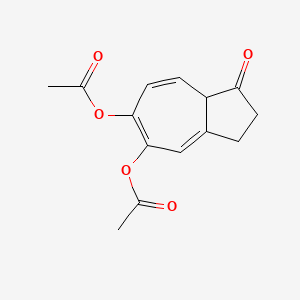
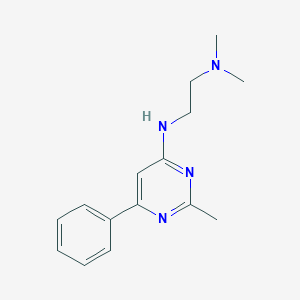
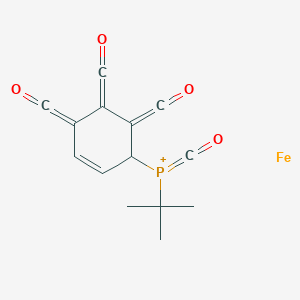
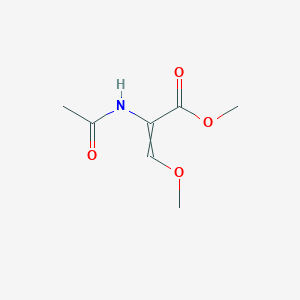
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
